molecular formula C13H16O4 B14226226 Ethyl 4-(4-methoxyphenoxy)but-2-enoate CAS No. 544455-38-1

Ethyl 4-(4-methoxyphenoxy)but-2-enoate

Cat. No.: B14226226
CAS No.: 544455-38-1
M. Wt: 236.26 g/mol
InChI Key: FPYHBTYIASGSRV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenoxy)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (C2–C3) and a 4-methoxyphenoxy substituent at the C4 position. This compound is a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocycles. Its unsaturated ester moiety enables participation in Michael additions, Diels-Alder reactions, and catalytic cross-couplings .

Properties

CAS No.

544455-38-1

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenoxy)but-2-enoate

InChI

InChI=1S/C13H16O4/c1-3-16-13(14)5-4-10-17-12-8-6-11(15-2)7-9-12/h4-9H,3,10H2,1-2H3

InChI Key

FPYHBTYIASGSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-methoxyphenoxy)but-2-enoate can be synthesized through the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols in the presence of potassium carbonate and acetone . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenoxy)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenoxybutenoates.

Scientific Research Applications

Ethyl 4-(4-methoxyphenoxy)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenoxy)but-2-enoate involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The butenoate moiety can undergo chemical transformations, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

Halogenated Derivatives
  • Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4, ): Structure: Bromo and formyl groups at C4 and C2 of the methoxyphenoxy ring. Impact: The electron-withdrawing bromo and formyl groups increase electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic substitutions. Molecular weight (343.17 g/mol) is higher than the target compound due to bromine. Applications: Likely used in Suzuki-Miyaura couplings or as a precursor for pharmacophores.
  • Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate (CAS 424828-18-2, ): Structure: Two bromo substituents and a formyl group. Impact: Increased steric hindrance and reduced solubility in nonpolar solvents compared to the target compound.
Amino-Substituted Derivatives
  • (E)-Ethyl 4-(2-Bromophenyl)-4-(phenylamino)but-2-enoate (): Structure: Phenylamino and bromophenyl substituents. Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents. ¹H NMR shows a characteristic doublet at δ 7.60 (J = 8.1 Hz) for the bromophenyl protons .
Heterocyclic Derivatives
  • Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (): Structure: Pyrazolopyridine core with methoxyphenoxy and methyl groups. Impact: The heterocyclic system enhances π-π stacking interactions, making it suitable for kinase inhibition studies.

Variations in the Ester Group

  • Methyl 2-((4-methoxyphenyl)(methyl)amino)but-2-enoate (): Structure: Methyl ester instead of ethyl and an N-methylamino substituent.

Saturated vs. Unsaturated Analogues

  • Ethyl 4-(4-methoxyphenyl)butanoate (): Structure: Saturated butanoate chain. Impact: Lacks the conjugated double bond, rendering it inactive in cycloaddition reactions. Synthesized via Pd/C-catalyzed hydrogenation of the α,β-unsaturated precursor .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key ¹H NMR Signals (δ, ppm) Rf Value (Solvent System)
Ethyl 4-(4-methoxyphenoxy)but-2-enoate C₁₃H₁₆O₄ 236.26 ~5.8–6.5 (m, CH=CH), 4.1 (q, OCH₂CH₃) Not reported
Ethyl (2E)-4-(4-bromo-2-formylphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 7.60 (d, J=8.1 Hz, Ar-H), 6.03 (dd, J=15.6 Hz, CH=CH) N/A
(E)-Ethyl 4-(2-bromophenyl)-4-(phenylamino)but-2-enoate C₁₈H₁₈BrNO₂ 359.05 7.60 (d, J=8.1 Hz), 6.03 (dd, J=15.6 Hz) N/A
Methyl 2-((4-methoxyphenyl)(methyl)amino)but-2-enoate C₁₃H₁₇NO₃ 235.28 3.61 (s, CH₃O), 5.91 (q, J=1.4 Hz, CH=CH) Rf = 0.4 (pentane:EtOAc 9:1)

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